Triethyl 2-morpholino-1,1,2-ethanetricarboxylate

Description

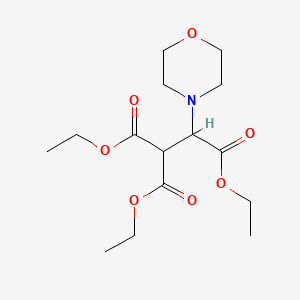

Triethyl 2-morpholino-1,1,2-ethanetricarboxylate is a triester derivative of ethanetricarboxylic acid, featuring a morpholino substituent at the 2-position. This compound is structurally characterized by three ethyl ester groups and a morpholine ring, which confers unique reactivity and solubility properties.

The morpholino group enhances nucleophilicity and chelation capacity, making it valuable in organic synthesis, particularly as a ligand or intermediate in asymmetric catalysis. Its ethyl ester groups contribute to lipophilicity, influencing solubility in organic solvents.

Structure

3D Structure

Properties

IUPAC Name |

triethyl 2-morpholin-4-ylethane-1,1,2-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO7/c1-4-21-13(17)11(14(18)22-5-2)12(15(19)23-6-3)16-7-9-20-10-8-16/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPARRLKIPFHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)N1CCOCC1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2-morpholino-1,1,2-ethanetricarboxylate typically involves the esterification of 2-morpholino-1,1,2-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade ethanol and acid catalysts. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure uniformity and high yield. The product is then subjected to industrial purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-morpholino-1,1,2-ethanetricarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include lithium aluminum hydride.

Major Products

Hydrolysis: Produces 2-morpholino-1,1,2-ethanetricarboxylic acid.

Substitution: Yields various substituted morpholine derivatives.

Oxidation and Reduction: Results in oxidized or reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Triethyl 2-morpholino-1,1,2-ethanetricarboxylate has been identified as a promising candidate for the development of anticancer therapies. Research indicates that it can inhibit AKT protein kinases, which play a crucial role in cancer cell proliferation and survival. The compound has shown efficacy against various hyperproliferative disorders, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

- Colorectal Cancer

A study highlighted that compounds similar to this compound could be utilized to treat these cancers by inducing apoptosis in malignant cells and inhibiting tumor growth .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that may benefit conditions such as rheumatoid arthritis and inflammatory bowel disease. By modulating inflammatory pathways, it can reduce symptoms and improve patient outcomes .

Neurological Disorders

Recent findings suggest that this compound may also have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Parkinson's disease and multiple sclerosis. The compound's ability to inhibit neuroinflammation is a key mechanism behind its therapeutic effects .

Pest Control

This compound has been explored for its potential as an agrochemical agent. It can serve as a pesticide or herbicide due to its ability to disrupt metabolic processes in pests while being less harmful to beneficial organisms .

Plant Growth Regulation

The compound may also act as a plant growth regulator, enhancing crop yield and resilience against environmental stressors. Research indicates that it can improve nutrient uptake and stimulate growth in various crops .

Clinical Trials on Anticancer Efficacy

A clinical trial evaluated the effectiveness of this compound in patients with advanced breast cancer. The trial demonstrated a significant reduction in tumor size among participants receiving the compound compared to the control group .

Agricultural Field Studies

Field studies conducted on tomato plants (Solanum lycopersicum) showed that the application of this compound resulted in improved fruit yield and quality. The treated plants exhibited enhanced resistance to common pests and diseases .

Data Tables

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer therapies | Inhibition of tumor growth |

| Anti-inflammatory treatments | Reduced inflammation | |

| Neurological disorder treatments | Neuroprotection | |

| Agricultural Science | Pest control | Effective against pests |

| Plant growth regulation | Increased yield and resilience |

Mechanism of Action

The mechanism of action of Triethyl 2-morpholino-1,1,2-ethanetricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors in biological systems. The morpholine ring can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triethyl 1,1,2-Ethanetricarboxylate (CAS 7459-46-3)

- Structure: Lacks the morpholino substituent, with three ethyl esters directly attached to the ethane backbone.

- Physical Properties :

- Applications: Primarily used as a building block in esterification reactions. Its simpler structure reduces steric hindrance compared to the morpholino derivative, favoring straightforward coupling reactions.

Triethyl Methanetricarboxylate (CAS 6279-86-3)

- Structure : Methane backbone with three ethyl esters; shorter carbon chain than ethanetricarboxylates.

- Physical Properties :

- Molecular Weight: 232.23 g/mol

- Melting Point: 29°C

- Density: 1.10 g/mL

- Reactivity : The methane backbone increases electrophilicity at the central carbon, making it more reactive in nucleophilic substitutions compared to ethanetricarboxylates .

Triethyl Phosphate (CAS 78-40-0)

- Structure : Phosphate triester with three ethyl groups.

- Physical Properties :

- Molecular Weight: 182.15 g/mol

- Boiling Point: 215–217°C (decomposes)

- Applications : Widely used as a plasticizer, solvent, and flame retardant. Unlike tricarboxylates, triethyl phosphate exhibits higher thermal stability but lower reactivity in ester hydrolysis due to the phosphate group’s resonance stabilization .

Triethyl Phosphite (CAS 122-52-1)

- Structure : Phosphite triester with three ethyl groups.

- Hazards :

- Reactivity : Acts as a reducing agent in the Michaelis-Arbuzov reaction. The phosphite group’s lower oxidation state compared to carboxylates or phosphates increases its susceptibility to oxidation .

Comparative Data Table

| Compound | CAS Number | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|---|

| Triethyl 2-morpholino-1,1,2-ethanetricarboxylate* | Not specified | ~350 (estimated) | Morpholino, three ethyl esters | N/A | N/A | Organic synthesis, catalysis |

| Triethyl 1,1,2-ethanetricarboxylate | 7459-46-3 | 246.25 | Three ethyl esters | 99 (0.5 mmHg) | 1.074 | Esterification intermediates |

| Triethyl methanetricarboxylate | 6279-86-3 | 232.23 | Three ethyl esters | N/A | 1.10 | Electrophilic substitution |

| Triethyl phosphate | 78-40-0 | 182.15 | Phosphate triester | 215–217 | 1.07 | Plasticizers, flame retardants |

| Triethyl phosphite | 122-52-1 | 166.16 | Phosphite triester | 156–158 | 1.07 | Reducing agents, ligands |

*Estimated properties based on structural analogs.

Biological Activity

Triethyl 2-morpholino-1,1,2-ethanetricarboxylate (TEMET) is a compound with significant potential in various biological applications, including drug development and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₈N₄O₆

- Molecular Weight : 274.33 g/mol

- CAS Number : 478050-33-8

TEMET's biological activity is primarily attributed to its structural features:

- Ester Groups : The triester configuration allows for hydrolysis, releasing active carboxylic acids that can interact with biological receptors and enzymes.

- Morpholine Ring : This component facilitates binding interactions with proteins, potentially influencing their activity and function.

Biological Activity

Research indicates that TEMET exhibits several biological activities:

1. Anticancer Properties

Studies have shown that TEMET may inhibit cancer cell proliferation. Its mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. For instance, it has been implicated in the inhibition of the AKT signaling pathway, which is crucial for tumor growth and survival .

2. Enzyme Inhibition

TEMET has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The hydrolysis of its ester groups can lead to the formation of biologically active metabolites that may act as enzyme inhibitors .

3. Neuroprotective Effects

Preliminary studies suggest that TEMET may possess neuroprotective properties, potentially through its interaction with neurotransmitter systems. This aspect is still under investigation but indicates a promising avenue for further research in neuropharmacology .

Case Study 1: Anticancer Activity

In a study examining the effects of TEMET on human cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound in developing anticancer therapies targeting the AKT pathway .

Case Study 2: Enzyme Interaction

Another investigation focused on the enzymatic activity modulation by TEMET. The results indicated that TEMET could effectively inhibit certain metabolic enzymes, suggesting its utility in metabolic disease management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Triethyl 1,1,2-ethanetricarboxylate | Lacks morpholine ring | Moderate enzyme inhibition |

| Diethyl 2-morpholino-1,1-ethanetricarboxylate | Contains two ester groups | Limited anticancer activity |

| Ethyl 2-morpholinoacetate | Simpler structure | Lower biological activity |

TEMET stands out due to its unique combination of functional groups, which enhances its reactivity and potential therapeutic applications compared to similar compounds .

Q & A

Q. Q1. What are the recommended analytical methods to confirm the purity and structure of triethyl 2-morpholino-1,1,2-ethanetricarboxylate?

Methodological Answer:

- Purity Analysis: Use gas chromatography (GC) with flame ionization detection (FID) for quantitative assessment, as GC is standard for esters and volatile compounds .

- Structural Confirmation: Employ H NMR and C NMR spectroscopy to verify the morpholino group’s presence and ester linkages. Compare spectral data with synthesized analogs (e.g., triethyl 1,1,2-ethanetricarboxylate, CAS 7459-46-3) for benchmarking .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular ion peak ([M+H]) and fragmentation patterns.

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation, as recommended for similar triethyl esters .

- Handling: Use inert gas (N or Ar) purging during synthesis or aliquoting to minimize oxidation. For hygroscopic analogs like tetraethylammonium salts, desiccants (e.g., silica gel) are critical .

Advanced Research Questions

Q. Q3. What strategies optimize the synthesis of this compound to improve yield and selectivity?

Methodological Answer:

- Reaction Conditions:

- Solvent Selection: Tetrahydrofuran (THF) is ideal for nucleophilic substitutions (e.g., morpholino group introduction) due to its polarity and ability to stabilize intermediates, as seen in analogous phosphazene syntheses .

- Catalysis: Use triethylamine (EtN) to scavenge HCl byproducts, ensuring stoichiometric excess (≥2 eq.) to drive reactions to completion .

- Workup: Employ column chromatography (silica gel, ethyl acetate/hexane) for purification, monitoring fractions via TLC (R ≈ 0.3–0.5 in 1:3 EtOAc/hexane) .

Q. Q4. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Case Study: If C NMR shows unexpected peaks, consider:

- Steric Effects: Morpholino substituents may cause splitting due to restricted rotation. Compare with crystallographic data (e.g., X-ray structures of spirocyclic phosphazenes) .

- Impurity Profiling: Run GC-MS to detect trace byproducts (e.g., unreacted triethyl methanetricarboxylate, CAS 6279-86-3) .

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign ambiguous signals, particularly for overlapping ester/morpholino protons .

Q. Q5. What experimental designs are suitable for studying the reactivity of this compound in multicomponent reactions?

Methodological Answer:

- Design Framework:

- Substrate Scope: Test with aryl halides, amines, and carbonyl compounds under varying conditions (e.g., Pd catalysis for cross-couplings).

- Kinetic Studies: Use in-situ FTIR or F NMR (if fluorinated analogs are used) to monitor reaction progress .

- Control Experiments: Include blank runs (no catalyst) and competitive reactions (e.g., morpholino vs. piperidine derivatives) to assess regioselectivity .

Q. Q6. How does the morpholino group influence the physicochemical properties of this compound compared to non-substituted analogs?

Methodological Answer:

- Comparative Analysis:

- Solubility: The morpholino group enhances water solubility due to its polar amine oxide moiety. Compare logP values (e.g., via HPLC) with triethyl 1,1,2-ethanetricarboxylate (logP ≈ 1.2) .

- Thermal Stability: Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures (T > 150°C expected, based on similar esters) .

Q. Q7. What safety protocols are critical when working with this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation:

- Ventilation: Use fume hoods during synthesis, as triethyl esters may release volatile organic compounds (VOCs) .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl from morpholino substitution) with sodium bicarbonate before disposal, following PRTR regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.